molecular formula C13H14N4O4 B4212470 N-(3-methoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-(3-methoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B4212470
M. Wt: 290.27 g/mol
InChI Key: UOUGLABNRPZKNV-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: is an organic compound that features a benzyl group substituted with a methoxy group, a pyrazole ring with a nitro substituent, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3-methoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically begins with commercially available starting materials such as 3-methoxybenzylamine, 3-nitro-1H-pyrazole, and acetic anhydride.

    Step-by-Step Synthesis:

    Reaction Conditions: The reactions are typically carried out in the presence of a base such as triethylamine and a solvent like dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group on the benzyl ring can undergo oxidation to form a hydroxyl group, leading to the formation of N-(3-hydroxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group, resulting in N-(3-methoxybenzyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: N-(3-hydroxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide.

    Reduction: N-(3-methoxybenzyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacology: Investigated for its potential as a pharmacologically active compound, possibly targeting specific enzymes or receptors.

    Drug Development: Used as a scaffold for the development of new therapeutic agents.

Industry:

    Materials Science:

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the acetamide moiety might participate in hydrogen bonding interactions.

Comparison with Similar Compounds

    N-(3-methoxybenzyl)-2-(3-amino-1H-pyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(3-hydroxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness:

  • The presence of both a methoxybenzyl group and a nitro-substituted pyrazole ring makes N-(3-methoxybenzyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-21-11-4-2-3-10(7-11)8-14-13(18)9-16-6-5-12(15-16)17(19)20/h2-7H,8-9H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUGLABNRPZKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198744
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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